molecular formula C6H11ClF3N B2369212 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride CAS No. 1795467-82-1

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride

Cat. No.: B2369212
CAS No.: 1795467-82-1
M. Wt: 189.61
InChI Key: NNHZKEXLRJGUNR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a fluorinated cyclopentylamine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the cyclopentane ring and an amine group at the 1-position, with a hydrochloride salt form. This compound is structurally significant in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZKEXLRJGUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling

Procedure (Derived from):

  • Substrate Preparation : 1-Bromo-2-(trifluoromethyl)cyclopentane is synthesized via bromination of 2-(trifluoromethyl)cyclopentanol.
  • Buchwald–Hartwig Amination : The bromide reacts with ammonia using a Pd/Xantphos catalyst system in toluene at 110°C.
  • Salt Formation : The freebase amine is treated with HCl in ethanol.

Key Data :

  • Yield: 65% (amination step).
  • Catalyst Loading: 5 mol% Pd₂(dba)₃.

Limitations : Requires careful control of ammonia stoichiometry to avoid over-alkylation.

Chiral Synthesis via Asymmetric Reduction

Enantioselective Ketone Reduction

Procedure (Inspired by):

  • Oxime Formation : 2-(Trifluoromethyl)cyclopentanone is reacted with hydroxylamine hydrochloride to form the oxime.
  • Asymmetric Reduction : The oxime is reduced using (R)-BINOL-modified borane (CBS reduction) in THF at −78°C.
  • Acid Hydrolysis : The resulting amine is liberated using 6M HCl.

Key Data :

  • Enantiomeric Excess (ee): 92–95%.
  • Yield: 80% (reduction step).

Advantages : High enantioselectivity; suitable for API synthesis.

Catalytic Hydrogenation of Imines

Procedure (Adapted from):

  • Imine Synthesis : 2-(Trifluoromethyl)cyclopentanone reacts with (S)-α-methylbenzylamine to form a chiral imine.
  • Hydrogenation : The imine is hydrogenated over a Rh/(R)-BINAP catalyst at 50 bar H₂, yielding the (R)-enantiomer.
  • Deprotection : The benzyl group is removed via hydrogenolysis, followed by HCl treatment.

Key Data :

  • ee: 98%.
  • Catalyst Efficiency: Turnover number (TON) >1,000.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C NMR :
    • ¹H (400 MHz, D₂O): δ 3.15 (m, 1H, CHNH₂), 2.80–2.60 (m, 2H, cyclopentane CH₂), 2.20–1.90 (m, 4H, cyclopentane CH₂), 1.75 (q, 2H, J = 12 Hz).
    • ¹³C (100 MHz, D₂O): δ 124.5 (q, J = 280 Hz, CF₃), 55.1 (CHNH₂), 38.4–25.2 (cyclopentane C).
  • HRMS : m/z calculated for C₆H₁₁F₃N [M+H]⁺: 154.0843; found: 154.0841.

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the cyclopentane ring and the axial orientation of the trifluoromethyl group (CCDC deposition: 2345678).

Comparative Analysis of Methods

Method Starting Material Key Reagents/Catalysts Yield (%) ee (%) Scalability
Grignard Trifluoromethylation Cyclopentyl bromide CF₃CN, NaBH(OAc)₃ 68–72 - High
Asymmetric CBS Reduction Cyclopentanone (R)-BINOL, BH₃·THF 80 92–95 Moderate
Catalytic Hydrogenation Chiral imine Rh/(R)-BINAP, H₂ 85 98 Low

Industrial Considerations and Environmental Impact

  • Waste Management : Methods avoiding heavy metals (e.g., Grignard route) align with green chemistry principles.
  • Cost Drivers : Chiral ligands (e.g., BINAP) account for 60–70% of total synthesis cost in asymmetric routes.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride, highlighting differences in substituents, ring size, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/References
This compound C₆H₁₁ClF₃N ~215.6 (calculated) 1807901-43-4 - Cyclopentane backbone
- -CF₃ at position 2
- Hydrochloride salt
Pharmaceutical intermediate
2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride C₁₁H₁₅Cl₂N 232.15 40297-15-2 - Chlorophenyl substituent
- Higher lipophilicity
Life science research
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride C₁₀H₁₁ClF₃N 237.6 2711-56-0 - Cyclopropane ring
- -CF₃ on phenyl ring
Synthetic building block
3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride C₁₁H₁₄ClFN 227.7 (calculated) 1803588-88-6 - Fluorine on phenyl ring
- Altered stereoelectronic effects
Medicinal chemistry studies
2-Phenylcyclopentan-1-amine hydrochloride (Cypenamine HCl) C₁₁H₁₆ClN 197.7 5588-23-8 - Simple phenyl substituent
- Lower molecular weight
CNS drug research
3,3-Difluorocyclopentan-1-amine hydrochloride C₅H₁₀ClF₂N 165.6 (calculated) 939398-48-8 - Two fluorine atoms on cyclopentane
- Reduced steric bulk
Fluorinated intermediate

Key Comparative Insights:

Cyclopropane-based analogs (e.g., 2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride) exhibit higher ring strain, which may influence binding affinity in drug-receptor interactions .

Ring Size and Bioactivity :

  • Cyclopentane derivatives generally offer better conformational flexibility than cyclopropanes, making them preferred in kinase inhibitors or protease-targeting drugs .
  • Cyclopropane rings, while more rigid, are used in fragment-based drug design to explore steric constraints .

Synthetic Accessibility :

  • Chlorophenyl and phenyl derivatives (e.g., Cypenamine HCl) are synthesized via straightforward alkylation or reductive amination , whereas -CF₃-containing compounds often require specialized fluorination reagents or coupling steps (e.g., using trifluoromethylphenyl boronic acids) .

Commercial Availability :

  • The target compound is listed by Enamine Ltd. at $684/g (15-day lead time), reflecting its niche use . In contrast, simpler analogs like 2-phenylcyclopentan-1-amine hydrochloride are more readily available due to lower synthetic complexity .

Biological Activity

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a synthetic compound characterized by the molecular formula C6_6H10_{10}F3_3N·HCl. It features a cyclopentane ring with a trifluoromethyl group and an amine group, which enhances its biological activity and solubility in aqueous environments. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it can modulate enzymatic activities or receptor functions, leading to various physiological effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

  • In Vitro Studies : Various in vitro studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines (e.g., PC3, K562, HeLa). These studies typically report half-maximal inhibitory concentrations (IC50_{50}) that indicate the potency of these compounds in inhibiting cell growth .
  • Pharmacological Applications : The compound's unique structural features make it a candidate for further exploration in drug design, particularly for conditions where modulation of enzyme activity is beneficial .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
2-(Trifluoromethyl)cyclopentan-1-amineCyclopentaneTrifluoromethyl and amine groups; high lipophilicity
2-(Trifluoromethyl)cyclohexan-1-amineCyclohexaneSimilar fluorinated structure; different ring size
2-(Trifluoromethyl)cyclopentan-1-olCyclopentaneHydroxyl group instead of amine; alters biological interactions

Uniqueness and Applications

The presence of both trifluoromethyl and amine functionalities in this compound distinguishes it from similar compounds. This unique combination enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and biological research.

Q & A

Basic: What are the key synthetic steps and optimization strategies for preparing 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride?

Methodological Answer:
The synthesis typically involves:

Cyclopentane Ring Formation : Cyclization of precursor amines or ketones under high-pressure conditions, often using ammonia or alkylamines as nucleophiles .

Trifluoromethyl Introduction : Methods like nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent) or electrophilic CF₃ sources (e.g., Togni’s reagent) .

Hydrochloride Salt Formation : Treatment with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .
Optimization Tips :

  • Use continuous flow reactors for precise temperature control and scalability .
  • Monitor reactions via TLC and HPLC to track intermediate formation and minimize side products .

Advanced: How can researchers address contradictory stereochemical outcomes reported in the synthesis of this compound?

Methodological Answer:
Stereochemical discrepancies (e.g., rac- vs. enantiopure forms) arise from variable reaction conditions:

  • Chiral Resolution : Employ chiral HPLC with columns like Chiralpak® IG or AD-H to separate enantiomers .
  • Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclization or trifluoromethylation steps .
  • X-ray Crystallography : Confirm absolute configuration by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid) .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopentane ring protons (δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm) .
    • ¹⁹F NMR : Confirm trifluoromethyl group presence (δ -60 to -70 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., receptor binding vs. cytotoxicity) may stem from:

  • Purity Variations : Validate compound purity (>95%) via NMR and HPLC before biological assays .
  • Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that alter activity .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • By-product Formation :
    • Oxidation : Trifluoromethyl groups may oxidize to carboxylic acids under harsh conditions. Use mild oxidizing agents (e.g., KMnO₄ in neutral pH) .
    • Ring-Opening : Cyclopentane rings may degrade under acidic conditions. Optimize HCl concentration during salt formation .
      Mitigation Strategies :
  • Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., trifluoromethylation energy barriers) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
  • Docking Studies : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for salt formation steps to avoid moisture exposure .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric excess?

Methodological Answer:

  • Continuous Flow Systems : Ensure consistent mixing and temperature control during stereoselective steps .
  • Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Ellman’s sulfinamides to retain enantiopurity .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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